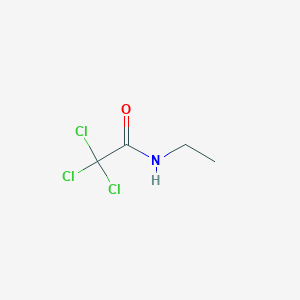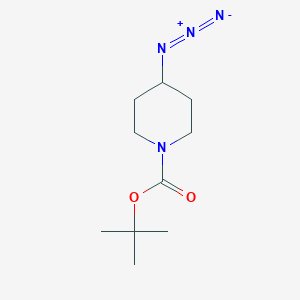
(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compounds I found are 2-Fluorophenylboronic acid and 4-Fluorophenylboronic acid . These are boronic acids, which are known for their strong and selective binding with carbohydrates in aqueous media .
Molecular Structure Analysis
The molecular formula for 2-Fluorophenylboronic acid is FC6H4B(OH)2 and for 4-Fluorophenylboronic acid is C6H6BFO2 . The molecular weight for these compounds are 139.92 .
Chemical Reactions Analysis
Boronic acids like 2-Fluorophenylboronic acid and 4-Fluorophenylboronic acid are often used as reactants in various chemical reactions. They are used in the preparation of phenylboronic catechol esters, diastereoselective synthesis of trisubstituted allylic alcohols, site-selective Suzuki-Miyaura arylation reactions, and Rhodium- and Palladium-catalyzed substitution reactions .
Physical and Chemical Properties Analysis
The physical form of 2-Fluorophenylboronic acid is solid and it has a melting point of 101-110 °C . The physical form of 4-Fluorophenylboronic acid is also solid and it has a melting point of 255.0°C to 259.0°C .
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
Compounds similar to "(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid" have been explored for their pharmacological potential. For instance, the discovery of HWL-088, a highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold, showcases the role of such compounds in developing new therapeutic agents. HWL-088 has shown promise in improving glucose tolerance in both normal and diabetic models, indicating its potential for diabetes treatment (Zheng Li et al., 2019).
2. Chemical Biology and Sensor Development
Fluorophore development for sensing applications often involves the manipulation of phenylacetic acid derivatives. An example is the preparation of a Zn2+ specific fluorophore, showcasing the utility of these compounds in creating sensitive and selective sensors for metal ions in biological and environmental samples (H. Coleman et al., 2010).
3. Environmental Science and Pollution Treatment
Research on the degradation of pollutants using advanced oxidation processes (AOPs) incorporates compounds with similar functionalities. The study of UV/peracetic acid for the degradation of pharmaceuticals, for example, highlights the role of acetic acid derivatives in environmental remediation, offering insights into novel strategies for water treatment and pollution control (Meiquan Cai et al., 2017).
4. Material Science and Polymer Chemistry
In the synthesis of novel materials, the structural attributes of compounds like "this compound" are leveraged for creating fluorine-containing polymers and other advanced materials. The synthesis and crystal structure analysis of related compounds offer a foundation for predicting their applications in developing new materials with desired properties (Shi-Juan Li et al., 2015).
5. Analytical Chemistry and Fluorescence Imaging
Compounds with fluorophenyl groups are essential in designing fluorescent probes and sensors. These molecules' ability to undergo specific interactions makes them valuable tools for detecting and quantifying biological and chemical species with high sensitivity and selectivity, as seen in the development of probes for hydroxyl radicals in live cells (Z. Mei et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRHIZZWWDONI-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175134-34-6 |
Source


|
| Record name | (2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)













